![molecular formula C24H26O4 B14267281 1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene CAS No. 138112-22-8](/img/structure/B14267281.png)
1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene is an organic compound with the molecular formula C24H26O4 It is characterized by the presence of two 4-methylphenoxy groups attached to a benzene ring through methoxymethyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene typically involves the reaction of 1,4-bis(chloromethyl)benzene with 4-methylphenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by 4-methylphenoxy groups. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring is substituted with various electrophiles like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride, nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of interaction. For example, in biological systems, the compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene can be compared with other similar compounds such as:
1,4-Bis(methoxymethyl)benzene: Lacks the 4-methylphenoxy groups, resulting in different chemical and physical properties.
1,4-Bis(4-methylphenoxy)benzene: Lacks the methoxymethyl linkages, leading to variations in reactivity and applications.
1,4-Diisopropylbenzene: Contains isopropyl groups instead of 4-methylphenoxy groups, affecting its chemical behavior and uses.
Propriétés
Numéro CAS |
138112-22-8 |
|---|---|
Formule moléculaire |
C24H26O4 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
1,4-bis[(4-methylphenoxy)methoxymethyl]benzene |
InChI |
InChI=1S/C24H26O4/c1-19-3-11-23(12-4-19)27-17-25-15-21-7-9-22(10-8-21)16-26-18-28-24-13-5-20(2)6-14-24/h3-14H,15-18H2,1-2H3 |
Clé InChI |
CPXAKRDQXFISJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCOCC2=CC=C(C=C2)COCOC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


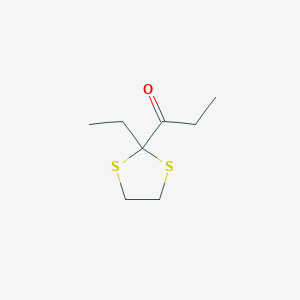
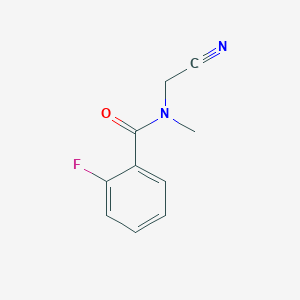
![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/structure/B14267205.png)

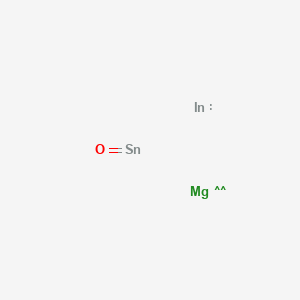
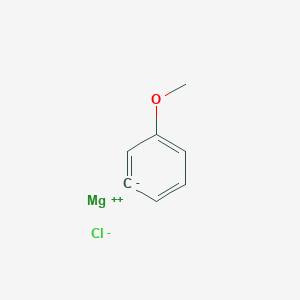
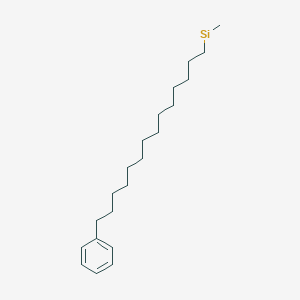
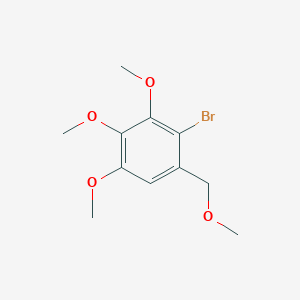
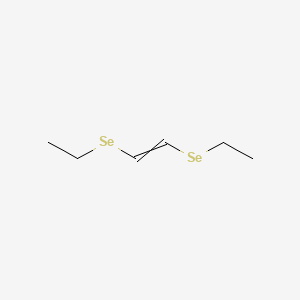
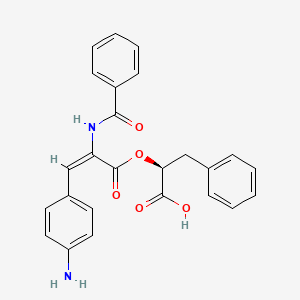
![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)
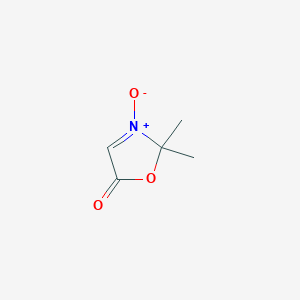

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
